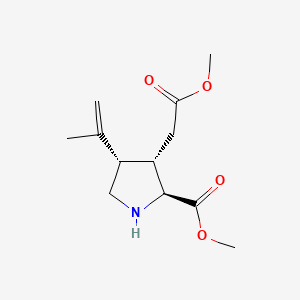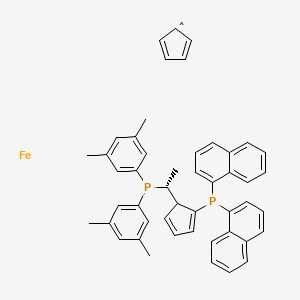
CID 162344820
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds. The presence of ferrocenyl and naphthyl groups contributes to its unique steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized through the reaction of ferrocene with a suitable electrophile, such as an alkyl halide, under Friedel-Crafts alkylation conditions.
Formation of the Chiral Phosphine Ligand: The chiral phosphine ligand is formed by reacting the ferrocenyl precursor with di(1-naphthyl)phosphine and di(3,5-xylyl)phosphine under controlled conditions. This step often requires the use of a chiral auxiliary or a chiral catalyst to ensure the desired enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the cost-effectiveness of the process. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile or electrophile, along with appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine ligand typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is widely used as a chiral ligand in asymmetric catalysis. It is employed in reactions such as hydrogenation, hydroformylation, and cross-coupling, where it helps to achieve high enantioselectivity and yield.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. It is used in the production of drugs that require specific enantiomers for their therapeutic effects.
Industry
In the industrial sector, ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is used in the large-scale production of fine chemicals and intermediates. Its role in asymmetric catalysis is crucial for the manufacture of high-value products with precise stereochemistry.
Mécanisme D'action
The mechanism by which ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. Molecular targets include various metal catalysts, such as palladium, platinum, and rhodium, which facilitate the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is another chiral phosphine ligand used in asymmetric catalysis.
®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole is known for its high enantioselectivity in various catalytic reactions.
®-DIOP: ®-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane is used in asymmetric hydrogenation and other catalytic processes.
Uniqueness
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its unique combination of ferrocenyl and naphthyl groups, which provide distinct steric and electronic properties. This results in enhanced enantioselectivity and reactivity compared to other chiral phosphine ligands.
Propriétés
Formule moléculaire |
C48H45FeP2 |
|---|---|
Poids moléculaire |
739.7 g/mol |
InChI |
InChI=1S/C43H40P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33,38H,1-5H3;1-5H;/t33-,38?;;/m1../s1 |
Clé InChI |
WMNGUWKKOFTTKR-RWSUGPKJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3C=CC=C3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1=C[CH]C=C1.[Fe] |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3C=CC=C3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1=C[CH]C=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)

![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)

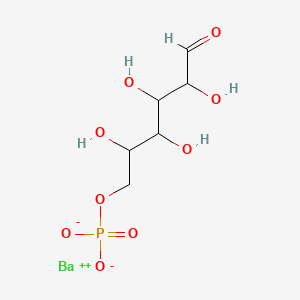
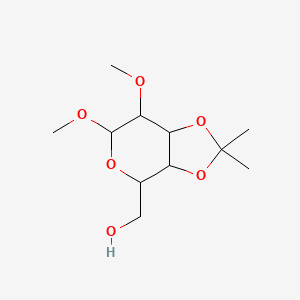
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)

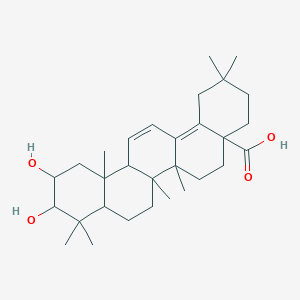
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)

